molecular formula C13H10INO B1392036 2-(3-Iodobenzoyl)-3-methylpyridine CAS No. 1187171-13-6

2-(3-Iodobenzoyl)-3-methylpyridine

Cat. No. B1392036
M. Wt: 323.13 g/mol
InChI Key: DILQLDPYIKJXNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Iodobenzoyl)-3-methylpyridine involves several steps. One method involves the use of 3-Iodobenzoyl chloride . The reaction is carried out by adding 10 μL of 3-iodobenzoyl chloride and two drops of pyridine to 2.5 mL of an organic solvent .


Molecular Structure Analysis

The molecular structure of 2-(3-Iodobenzoyl)-3-methylpyridine is complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The iodine atom is attached to the benzoyl group, which is connected to the pyridine ring .

Scientific Research Applications

Influence on Hydrodesulfurization and Hydrodenitrogenation

Research indicates that molecules similar to 2-(3-Iodobenzoyl)-3-methylpyridine, such as 2-methylpyridine, significantly affect hydrodesulfurization and hydrodenitrogenation processes. These processes are vital in refining crude oil, where the removal of sulfur (hydrodesulfurization) and nitrogen compounds (hydrodenitrogenation) is crucial. The presence of 2-methylpyridine was found to strongly suppress the hydrogenation pathway in these processes, highlighting the potential of related compounds in influencing catalytic reactions in oil refining (Egorova & Prins, 2004) (Egorova & Prins, 2006).

Molecular Structure and Computational Analysis

Studies involving compounds structurally similar to 2-(3-Iodobenzoyl)-3-methylpyridine have also focused on their molecular structure, using techniques like X-ray diffraction and computational methods. These studies contribute to understanding the structural and electronic properties of such molecules, which can be crucial in designing materials and catalysts (Yılmaz et al., 2020).

Solid-State NMR and Phase Transition Studies

The investigation of polymorphism and phase transitions in compounds related to 2-(3-Iodobenzoyl)-3-methylpyridine using solid-state NMR techniques can provide valuable insights into the material properties of these compounds. Such studies are essential in the fields of material science and pharmaceuticals, where the physical form of a compound can significantly affect its properties and applications (Schmidt et al., 1999).

Crystal Structure and Non-Covalent Interactions

Research into the crystal structure of organic acid-base salts from molecules similar to 2-(3-Iodobenzoyl)-3-methylpyridine contributes to understanding the non-covalent interactions that dictate crystal packing and structure. Such insights are crucial in crystal engineering and designing new materials with specific properties (Thanigaimani et al., 2015) (Khalib et al., 2014).

properties

IUPAC Name

(3-iodophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILQLDPYIKJXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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